Technical Documentation Center

(1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol
  • CAS: 2165776-31-6

Core Science & Biosynthesis

Foundational

Chiral Cyclobutane-1-ol Building Blocks: Stereoselective Synthesis and Pharmacological Utility

Topic: Literature Review on Chiral Cyclobutane-1-ol Building Blocks Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The cyclobut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on Chiral Cyclobutane-1-ol Building Blocks Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane ring has transcended its historical status as a mere laboratory curiosity to become a "privileged scaffold" in modern medicinal chemistry. Specifically, chiral cyclobutane-1-ol motifs offer a unique combination of metabolic stability, defined vector orientation, and bioisosteric potential (often replacing gem-dimethyl or phenyl groups).

This guide reviews the structural dynamics of the cyclobutane ring, specifically the "pucker" effect that governs stereoselectivity, and details the most robust synthetic methodologies for accessing enantiopure cyclobutane-1-ol building blocks. We prioritize scalable, catalytic methods over stoichiometric chiral auxiliaries, focusing on Asymmetric Transfer Hydrogenation (ATH) as the gold standard for current process chemistry.

Structural Dynamics: The "Pucker" Effect

To design effective syntheses, one must understand the ground-state conformation of the cyclobutane ring. Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane adopts a puckered (butterfly) conformation to relieve torsional strain caused by eclipsing methylene hydrogens.[1]

  • Pucker Angle: Approximately 25°–35° deviation from planarity.[2]

  • Stereochemical Consequence: Substituents at the 3-position dictate the ring conformation. A bulky group at C3 will adopt a pseudo-equatorial position to minimize transannular steric interactions.

  • Impact on Nucleophilic Attack: In 3-substituted cyclobutanones, the ring pucker creates a distinct "convex" (exo) and "concave" (endo) face. Reagent control (chiral catalysts) must often work synergistically with—or overcome—this inherent substrate bias to achieve high diastereoselectivity (cis/trans ratio).

Visualization: The Stereocontrol Decision Tree

The following diagram illustrates the logic flow for selecting a synthetic route based on the desired substitution pattern and stereochemistry.

CyclobutaneLogic Start Target: Chiral Cyclobutane-1-ol Subst Substitution Pattern? Start->Subst Pos3 3-Substituted (e.g., 3-phenyl) Subst->Pos3 Distal Chiral Center Pos2 2-Substituted (e.g., 2-methyl) Subst->Pos2 Proximal Chiral Center MethodA Method A: Asymmetric Transfer Hydrogenation (Dynamic Kinetic Resolution possible) Pos3->MethodA Preferred Pos2->MethodA Via DKR MethodB Method B: [2+2] Cycloaddition (Photochemical/Thermal) Pos2->MethodB De novo synthesis ResultA High cis/trans control High ee% MethodA->ResultA ResultB Access to highly substituted rings MethodB->ResultB

Figure 1: Strategic decision tree for selecting synthetic methodologies based on cyclobutane substitution patterns.

Synthetic Strategies: From Ketones to Chiral Alcohols[3]

While [2+2] cycloadditions are valuable for constructing the ring itself, the transformation of prochiral cyclobutanones into chiral cyclobutanols is the most common entry point for drug discovery building blocks.

Strategy A: Asymmetric Transfer Hydrogenation (ATH)

This is the most scalable approach. Using Ruthenium(II) catalysts with chiral diamine ligands (e.g., Noyori's catalyst), one can reduce cyclobutanones with exceptional enantiocontrol.

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is delivered from the Ru-H bond while the ligand's NH proton stabilizes the carbonyl oxygen.

  • Advantage: Avoids pressurized hydrogen gas (uses HCOOH/TEA or iPrOH) and tolerates other reducible groups (halides, esters).

Strategy B: Corey-Bakshi-Shibata (CBS) Reduction

Uses a chiral oxazaborolidine catalyst with borane.

  • Advantage: Highly predictable stereochemical models.[3]

  • Limitation: Moisture sensitivity and the handling of borane reagents on a large scale can be hazardous compared to ATH.

Strategy C: Enzymatic Reduction (KREDs)

Ketoreductases (KREDs) are increasingly used in process chemistry.

  • Advantage: Near-perfect ee (>99%).[4]

  • Limitation: Requires screening of enzyme libraries to find a "hit" for specific non-natural substrates.

Deep Dive Protocol: Ru-Catalyzed ATH of 3-Arylcyclobutanone

Objective: Synthesis of (1R,3R)-3-phenylcyclobutane-1-ol (cis-isomer dominant) from 3-phenylcyclobutanone. Rationale: This protocol utilizes the RuCl(p-cymene)[(S,S)-TsDPEN] complex.[5] The (S,S) ligand configuration typically directs hydride attack to the Si-face of the ketone, which, combined with the ring pucker, dictates the diastereoselectivity.

Reagents & Equipment[3][4][7]
  • Substrate: 3-Phenylcyclobutanone (1.0 equiv)

  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 – 1.0 mol%)

  • Hydrogen Donor: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat in azeotrope

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Catalyst Pre-activation (Critical Step): In a flame-dried Schlenk flask, dissolve the Ruthenium precatalyst in a minimal amount of degassed DCM. Ensure the solution is clear orange/red. Note: Pre-catalyst integrity is vital; oxidation leads to racemic product.

  • Substrate Addition: Add the 3-phenylcyclobutanone to the reaction vessel. If the substrate is a solid, dissolve it in a minimal volume of DCM.

  • Initiation: Cool the mixture to 0°C to maximize diastereoselectivity. Slowly add the HCOOH/TEA mixture (5 equiv of hydride) via syringe. Why? Low temperature reduces the rate of the non-catalyzed background reaction and enhances the kinetic differentiation of the enantiotopic faces.

  • Reaction Monitoring: Stir at 0°C -> RT. Monitor by GC or HPLC. The reaction typically completes in 4–12 hours. Look for the disappearance of the ketone peak (approx. 1780 cm⁻¹ in IR).

  • Quench & Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ (to remove Formic Acid) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc). Expected Outcome: >95% conversion, >90% ee, >80:20 dr (cis:trans).

Workflow Diagram

ATH_Protocol Start 3-Phenylcyclobutanone (Prochiral) TS Transition State (Hydride Transfer) Start->TS Substrate Binding Cat Ru-Cat + HCOOH/TEA (Chiral Environment) Cat->TS H-Donor Activation Prod (1R,3R)-Cyclobutanol (Enantioenriched) TS->Prod Irreversible Step

Figure 2: Reaction workflow for the Asymmetric Transfer Hydrogenation.

Data Comparison: Reducing Agents

The following table compares common methods for generating chiral cyclobutanols, aiding in the selection process for specific research needs.

ParameterRu-ATH (Transfer Hydrogenation)CBS Reduction (Borane)Enzymatic (KRED)NaBH₄ (Achiral Control)
Enantioselectivity (ee) High (90–99%)High (90–98%)Excellent (>99%)N/A (Racemic)
Diastereoselectivity (dr) Modifiable via LigandSubstrate ControlledEnzyme SpecificSubstrate Controlled (Thermodynamic)
Scalability Excellent (Kg scale)Moderate (Safety limits)Excellent (Ferm. req.)High
Atom Economy HighLow (Stoichiometric Borane)HighHigh
Cost Moderate (Ru metal)High (Chiral Aux)Low (at scale)Very Low

Applications in Drug Discovery[4][5][8][9][10][11]

Chiral cyclobutane-1-ols are not just intermediates; they are key pharmacophores.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to P450 oxidation than the corresponding cyclopentane or gem-dimethyl alkyl chains.

  • Case Study: Ivosidenib (Tibsovo): Ivosidenib, an IDH1 inhibitor for acute myeloid leukemia, contains a 1,1-difluorocyclobutane moiety. While not a direct alcohol, the synthesis of such analogs often proceeds through cyclobutanone/cyclobutanol intermediates where stereochemistry determines the vector of the attached amine [1].

  • Peptidomimetics: Cyclobutane amino acids (CBAAs), derived from chiral cyclobutanols, are used to constrain peptide backbones, locking them into specific secondary structures (beta-turns) to improve receptor binding affinity [2].

References

  • Mykhailiuk, P. K. (2021).[3] Cyclobutanes in Drug Discovery. Chemical Reviews, 121(3), 1670–1715. [Link]

  • Van der Kolk, M. R., et al. (2022).[6] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.[6] [Link]

  • Hashiguchi, S., et al. (1995).[5] Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.[5] [Link]

  • Xia, J., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 146(7), 4942–4957. [Link]

  • Xie, J., et al. (2021).[7] New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones.[7] Journal of the American Chemical Society, 143(29), 11337–11344. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol in Organic Solvents

Introduction In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's success, influencing everything from formulation and bioavailability to in vitro assay reliability.[1][2] This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks for determining the solubility profile of the novel chemical entity, (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol, in a range of organic solvents. While specific experimental data for this compound is not publicly available, this document will equip researchers, scientists, and drug development professionals with the necessary knowledge to establish such a profile with scientific rigor.

The structure of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol, featuring a cyclobutanol ring, a cyclopropylmethoxy group, and an ether linkage, presents an interesting case for solubility. The hydroxyl group offers a site for hydrogen bonding, suggesting potential solubility in protic solvents, while the ether linkage provides a polar character. Conversely, the cyclobutyl and cyclopropyl rings contribute to the molecule's nonpolar nature. This balance of polar and nonpolar features indicates that its solubility will be highly dependent on the specific characteristics of the solvent.

This guide will delve into the practical aspects of solubility determination, focusing on the gold-standard shake-flask method for establishing thermodynamic solubility.[3][4] Furthermore, we will explore the theoretical underpinnings of solubility, including the crucial distinction between kinetic and thermodynamic solubility, and the predictive power of Hansen Solubility Parameters (HSP).

Physicochemical Characterization and Predicted Solubility Profile

A foundational understanding of the target molecule's properties is essential for designing a robust solubility study.

(1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol

  • CAS Number: 2165776-31-6[5]

  • Molecular Formula: C8H14O2

  • Key Structural Features:

    • Cyclobutanol moiety: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The four-membered ring introduces ring strain, which can influence intermolecular interactions.

    • Cyclopropylmethoxy moiety: The ether oxygen can act as a hydrogen bond acceptor. The cyclopropyl group is a small, rigid, nonpolar feature.

    • Stereochemistry (1R,2R): The specific stereoisomer can influence crystal packing and, consequently, the energy required to break the crystal lattice, which affects solubility.

Based on these features, a qualitative prediction of solubility can be made:

  • High Expected Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the hydroxyl group.

  • Moderate Expected Solubility: In polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate, which can accept hydrogen bonds and have moderate polarity. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent solvents for a wide range of organic molecules.[6]

  • Low Expected Solubility: In nonpolar solvents like hexane, heptane, and toluene, where the polar functional groups of the solute have unfavorable interactions with the solvent.

Theoretical Framework for Solubility

A nuanced understanding of solubility requires differentiating between two key concepts: thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid phase.[7][8] This is a fundamental, intrinsic property of the compound-solvent system. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[3][4][9]

Kinetic solubility , in contrast, is often measured in high-throughput screening settings. It is determined by dissolving the compound in a solvent (typically DMSO) and then adding this stock solution to an aqueous buffer until precipitation is observed.[1][10] The resulting value can be higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[7] While useful for initial screening, kinetic solubility is highly dependent on the experimental conditions and may not reflect the true equilibrium state.[7][11] For lead optimization and formulation development, thermodynamic solubility data is crucial.[1][8]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful predictive tool for solvent selection by deconstructing the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[12]

The principle is that "like dissolves like." A solute will be most soluble in a solvent with similar HSP values. The difference between the HSP of a solute and a solvent can be calculated as a "distance" (Ra) in 3D Hansen space. Smaller distances correlate with higher solubility. HSP can be particularly useful for identifying synergistic solvent blends, where two poor solvents for a particular solute can be mixed to create a good solvent system.[12][13] Software packages like HSPiP (Hansen Solubility Parameters in Practice) can be used to estimate the HSP of a novel compound and predict its solubility in a wide range of solvents.[14][15]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility.[3][4] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method.

Shake_Flask_Workflow Figure 1: Shake-Flask Method Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound 1. Add excess solid (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol to a vial prep_solvent 2. Add a known volume of the selected organic solvent prep_compound->prep_solvent Combine equilibration 3. Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-72 hours) prep_solvent->equilibration Seal vial separation 4. Allow undissolved solid to sediment. Separate the saturated supernatant via centrifugation or filtration equilibration->separation Reach equilibrium analysis 5. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) separation->analysis Collect aliquot calculation 6. Calculate solubility (e.g., in mg/mL or mol/L) analysis->calculation

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol

Materials and Equipment:

  • (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation:

    • Add an excess amount of solid (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol to a series of vials. A visual excess of solid should remain at the end of the experiment.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C, relevant for physiological conditions).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the vial and take the supernatant, or filter the solution through a chemically compatible syringe filter.

  • Analysis:

    • Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol in the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or mol/L, accounting for any dilution factors.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table.

Hypothetical Solubility Data

The following table presents a hypothetical solubility profile for (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol in a range of organic solvents at 25°C.

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol5.1> 200> 1.41
Ethanol4.3> 200> 1.41
Isopropanol3.9150.51.06
Polar Aprotic Acetonitrile5.8125.20.88
Acetone5.1180.81.27
Ethyl Acetate4.495.30.67
DMSO7.2> 200> 1.41
Nonpolar Toluene2.415.70.11
Heptane0.1< 1.0< 0.007
Visualization of Hansen Solubility Parameters

The concept of HSP can be visualized by plotting the solute and solvents in a 3D space. Solvents that are closer to the solute in this space are predicted to be better solvents.

Hansen_Solubility_Parameters Figure 2: Conceptual Representation of Hansen Space Solute Solute (Target Compound) Good_Solvent Good Solvent Solute->Good_Solvent Small Distance (High Affinity) Poor_Solvent Poor Solvent Solute->Poor_Solvent Large Distance (Low Affinity)

Caption: Solvents closer to the solute in Hansen space have higher affinity.

Conclusion

Determining the solubility profile of a novel compound like (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol is a critical step in its development journey. This guide has outlined a robust framework for this process, emphasizing the importance of measuring thermodynamic solubility using the shake-flask method. By integrating this reliable experimental approach with the predictive power of theoretical models like Hansen Solubility Parameters, researchers can gain a comprehensive understanding of the compound's behavior in various organic solvents. This knowledge is indispensable for informed decision-making in formulation development, process chemistry, and preclinical studies, ultimately paving the way for the successful advancement of new therapeutic agents.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Hansen Solubility. Hansen Solubility Parameters. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Green Chemistry For Sustainability. Hansen Solubility Parameters in Practice (HSPiP). [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • ResearchGate. Hansen Solubility Parameters for Selection of Green Extraction Solvents. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Professor Steven Abbott. Hansen Solubility Parameters. [Link]

  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

  • Scribd. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • ICH. ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]

  • Chemsrc. CAS#:2165776-31-6 | (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol. [Link]

Sources

Foundational

Structural Dynamics and Energetic Landscapes: A Guide to (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol

Topic: Conformational analysis of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational analysis of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In fragment-based drug discovery (FBDD), the cyclobutane ring serves as a critical bioisostere for phenyl or alkyl chains, offering unique vectors for substituent exit. However, unlike cyclohexane, the cyclobutane ring possesses a complex, highly puckered conformational landscape that profoundly influences the spatial orientation of pharmacophores.

This guide focuses on (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol . This specific scaffold presents a classic yet challenging case study in stereochemical dynamics:

  • The Core: A trans-1,2-disubstituted cyclobutane.

  • The H-Bond Donor: A secondary alcohol (C1).

  • The H-Bond Acceptor: An ether oxygen (C2) linked to a bulky cyclopropyl group.

Key Insight for Medicinal Chemists: Unlike its cis-isomer, the (1R,2R) trans-isomer is geometrically precluded from forming a stable intramolecular hydrogen bond (IMHB) between the hydroxyl and the ether oxygen. This forces the hydroxyl group to remain "free," significantly altering the molecule's lipophilicity (


), solubility, and solvent-accessible surface area compared to the cis congener.

Theoretical Framework: The Energy Landscape

To analyze this molecule, we must deconstruct the forces governing its three-dimensional shape.

Ring Puckering and Substituent Orientation

Cyclobutane is not planar.[1][2] To relieve torsional strain (eclipsing C-H bonds), the ring puckers into a "butterfly" or "wing" conformation with a puckering angle (


) of approximately 25°–30°.
  • The Trans-Diequatorial Preference: For (1R,2R)-1,2-disubstituted cyclobutanes, the substituents can adopt either a trans-diequatorial (pseudo-equatorial) or trans-diaxial (pseudo-axial) orientation.

  • Steric Dominance: The trans-diequatorial conformer is energetically favored by 2.0–3.5 kcal/mol because it directs the bulky cyclopropylmethoxy group and the hydroxyl group away from the ring center, minimizing 1,3-transannular steric clashes.

The Absence of Intramolecular Hydrogen Bonding (IMHB)

This is the defining feature of the (1R,2R) isomer.

  • Cis-Isomer: The dihedral angle between substituents is ~0–30°, allowing the OH to easily donate a proton to the ether oxygen (

    
    ), forming a stable 5- or 6-membered pseudo-ring.
    
  • Trans-Isomer (1R,2R): The dihedral angle is ~140–160° (in the diequatorial form). The distance is too great for orbital overlap. This lack of internal stabilization means the (1R,2R) isomer's conformation is dictated almost exclusively by sterics and solvation effects .

Rotameric States of the Cyclopropylmethoxy Tail

The exocyclic ether linkage introduces two additional rotatable bonds:

  • C2–O(ether): The cyclopropylmethyl group will prefer an orientation that avoids the C1-OH group.

  • O(ether)–CH2: The "Gauche Effect" typically stabilizes conformations where the C-O bond is gauche to the C-C bonds of the cyclopropyl ring, but steric bulk from the cyclopropane "cone" often overrides this, favoring an anti arrangement to the ring.

Computational Strategy (In Silico)

Before wet-lab synthesis or NMR analysis, a rigorous computational workflow is required to predict the population of conformers.

Workflow Visualization

The following diagram outlines the standard operating procedure for analyzing this scaffold using Quantum Mechanics (QM).

ConformationalWorkflow Start Input Structure (1R,2R)-trans ConfSearch Conformational Search (Monte Carlo / Molecular Mechanics) Force Field: MMFF94 or OPLS3e Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt DFT Optimization (B3LYP/6-31G* or wB97X-D/def2-TZVP) Solvent Model: PCM/SMD Filter->DFT_Opt Top 20 conformers Freq Frequency Calculation (Verify Minima, No Imaginary Freqs) DFT_Opt->Freq Boltz Boltzmann Weighting (Calculate % Population at 298K) Freq->Boltz Use Gibbs Free Energy (G) Output Final Conformational Ensemble (Diequatorial vs. Diaxial) Boltz->Output

Caption: Figure 1. Computational workflow for determining the thermodynamic equilibrium of cyclobutane conformers.

Experimental Validation Protocols

Trustworthiness in conformational analysis comes from triangulating data: NMR (geometry), IR (bonding environment), and X-ray (absolute structure).

NMR Spectroscopy: The Diagnostic Tool

Proton NMR (


 NMR) provides the most immediate evidence of the trans relationship and ring puckering.
Protocol: J-Coupling Analysis
  • Solvent Selection: Use a non-coordinating solvent like

    
     or 
    
    
    
    . Avoid DMSO-
    
    
    initially, as it disrupts internal H-bonds (though less relevant for the trans isomer, it is crucial for comparison with cis).
  • Target Signals: Focus on the methine protons H1 (CH-OH) and H2 (CH-OR).

  • The Karplus Relationship (Ambiguity Warning):

    • In rigid trans-diequatorial cyclobutanes, the H1-H2 dihedral angle is large (~150°).

    • Expected

      
      :  7–10 Hz.
      
    • Note: In cis isomers (dihedral ~20–30°), the coupling is often also in the 6–9 Hz range. Therefore, J-coupling alone is insufficient for stereochemical assignment.

Protocol: NOE/ROESY (The Gold Standard)

Nuclear Overhauser Effect (NOE) spectroscopy measures through-space interactions (< 5 Å).

  • Experiment: 1D-NOE or 2D-NOESY.

  • Irradiate: The H1 resonance.

  • Observation:

    • Trans (1R,2R): You should observe NO enhancement (or very weak) at H2. You will see enhancement of the axial protons on C3 and C4.

    • Cis (1R,2S): Strong enhancement of H2 is observed.

Infrared (IR) Spectroscopy

IR is the definitive test for the presence of Intramolecular Hydrogen Bonding.

  • Method: Dilution study in

    
     (to eliminate intermolecular H-bonding).
    
  • Trans-Isomer Signal: A sharp, high-frequency peak at ~3620–3640 cm⁻¹ (Free O-H).

  • Cis-Isomer Signal: A broader, lower-frequency peak at ~3550–3580 cm⁻¹ (Bound O-H).

Data Interpretation & Reference Values

Use the table below to benchmark your experimental results.

Parameter(1R,2R)-Trans Isomer (Target)(1R,2S)-Cis Isomer (Control)Mechanistic Cause
Energy (

)
0.0 kcal/mol (Global Min)+1.5 to +3.0 kcal/molTrans-diequatorial relieves steric strain.

7.5 – 9.5 Hz6.0 – 9.0 HzOverlapping Karplus curves; non-diagnostic.
NOE (H1

H2)
Absent / Negligible Strong Trans protons are on opposite faces.
IR

~3630 cm⁻¹ (Sharp) ~3570 cm⁻¹ (Broad)Trans cannot form IMHB; Cis forms 5-membered ring IMHB.
LogD (Lipophilicity) Lower (More Polar)Higher (Less Polar)Free OH in Trans interacts with water; Cis OH is "masked".

Logic Pathway for Assignment

The following decision tree illustrates the logic required to confirm the (1R,2R) stereochemistry and conformation.

DecisionTree Input Synthesized Compound NOE_Test NOE Experiment (Irradiate H1) Input->NOE_Test Result_NOE H2 Enhancement? NOE_Test->Result_NOE Cis Assignment: CIS (1R,2S) Result_NOE->Cis Strong Signal Trans Assignment: TRANS (1R,2R) Result_NOE->Trans No Signal IR_Test IR Spectroscopy (Dilute CCl4) Trans->IR_Test Confirm Conformation Result_IR OH Peak Position? IR_Test->Result_IR Free OH\n(Diequatorial) Free OH (Diequatorial) Result_IR->Free OH\n(Diequatorial) >3600 cm-1 Bound OH\n(Diaxial - Rare) Bound OH (Diaxial - Rare) Result_IR->Bound OH\n(Diaxial - Rare) <3580 cm-1

Caption: Figure 2. Decision logic for stereochemical and conformational assignment.

Implications for Drug Design[3]

Understanding the (1R,2R) conformation is vital for Structure-Activity Relationship (SAR) studies:

  • Vector Geometry: The cyclopropyl group projects at an angle of ~150° relative to the C1-OH vector. This provides a "linear" extension into a binding pocket, whereas the cis isomer creates a "bent" motif.

  • Solvation Penalty: Because the trans-isomer cannot mask its hydroxyl group via IMHB, it will incur a higher desolvation penalty when entering a hydrophobic protein pocket compared to the cis-isomer.

  • Metabolic Stability: The exposed hydroxyl group in the trans-isomer is more accessible to Phase II conjugation enzymes (glucuronidation/sulfation) than the H-bonded hydroxyl of the cis-isomer.

References

  • Wiberg, K. B. (1965). Conformation of Cyclobutane. Journal of the American Chemical Society. Link

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society. Link

  • Kuhn, L. P. (1952). The Hydrogen Bond.[3][4][5][6][7] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society. Link

  • Moriarty, R. M. (1974). Stereochemistry of Cyclobutane. Topics in Stereochemistry. Link

  • Abraham, R. J., et al. (2018). Conformational analysis of 1,2-disubstituted cyclobutanes. Magnetic Resonance in Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of Cyclopropylmethoxy Cyclobutane Scaffolds

Abstract The confluence of unique structural motifs in medicinal chemistry often paves the way for novel pharmacological profiles. This guide explores the untapped potential of the cyclopropylmethoxy cyclobutane scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of unique structural motifs in medicinal chemistry often paves the way for novel pharmacological profiles. This guide explores the untapped potential of the cyclopropylmethoxy cyclobutane scaffold, a novel architectural combination poised for exploration in drug discovery. While direct literature on this specific scaffold is nascent, this document synthesizes established principles from related structures to project its potential biological activities and provides a comprehensive framework for its synthesis and evaluation. By combining the conformational rigidity and metabolic stability of the cyclobutane core with the desirable electronic and lipophilic properties of the cyclopropylmethoxy group, this scaffold presents a compelling starting point for the development of new therapeutic agents. We will delve into the rationale behind this structural design, propose plausible biological targets, and provide detailed, actionable experimental protocols for the synthesis and biological characterization of this promising new chemical entity.

Introduction: The Architectural Rationale of a Novel Scaffold

In the landscape of modern drug discovery, the design of novel molecular scaffolds is a cornerstone of innovation. The cyclopropylmethoxy cyclobutane core represents a deliberate fusion of two privileged moieties in medicinal chemistry: the cyclobutane ring and the cyclopropyl group. This combination is not arbitrary; it is a strategic design choice aimed at synergizing their respective advantageous properties to create a scaffold with enhanced drug-like characteristics.

The cyclobutane ring, a four-membered carbocycle, has gained considerable traction as a bioisosteric replacement for more traditional, often planar, aromatic systems.[1] Its inherent puckered conformation introduces a three-dimensional geometry that can facilitate improved target engagement and selectivity.[2] Furthermore, the cyclobutane moiety is known to enhance metabolic stability and can serve as a rigid scaffold to orient pharmacophoric elements in a precise spatial arrangement, thereby locking the molecule in a bioactive conformation.[3][4][5]

The cyclopropyl group, the smallest of the carbocycles, is another staple in medicinal chemistry. Its unique electronic properties, characterized by a degree of π-character in its C-C bonds, allow it to act as a conformationally restricted analogue of a vinyl or phenyl group.[6] The incorporation of a cyclopropyl ring can lead to increased potency, improved metabolic stability, and a favorable pharmacokinetic profile.[6] When incorporated as a cyclopropylmethoxy moiety, it can modulate lipophilicity and introduce a vector for interaction with target proteins.

The strategic linkage of the cyclopropylmethoxy group to a cyclobutane core, therefore, presents a compelling hypothesis: the resulting scaffold will possess a unique conformational landscape and a favorable profile of physicochemical properties, making it a promising starting point for the discovery of novel therapeutics. This guide will now explore the potential biological activities that could arise from this unique structural amalgamation and the experimental pathways to validate these hypotheses.

Postulated Biological Activities and Therapeutic Targets

Given the structural features of the cyclopropylmethoxy cyclobutane scaffold, we can extrapolate potential biological activities by examining existing therapeutic agents that contain either cyclobutane or cyclopropylmethoxy-like moieties. This inferential approach allows us to identify promising therapeutic areas for initial screening efforts.

Anticancer Activity

Numerous natural and synthetic compounds containing a cyclobutane ring exhibit potent anticancer properties.[7][8][9] The rigid cyclobutane core can mimic the cis-conformation of certain natural products that interact with critical cellular targets in cancer progression.[2]

  • Potential Targets:

    • Kinases: The scaffold could serve as a core for designing inhibitors of protein kinases, which are often dysregulated in cancer. The defined geometry of the scaffold could allow for precise positioning of functional groups to interact with the ATP-binding pocket or allosteric sites.

    • Tubulin: The scaffold could be decorated to mimic known tubulin polymerization inhibitors, a validated strategy in cancer chemotherapy.

Antiviral and Antimicrobial Activity

The cyclobutane motif is present in several antiviral and antimicrobial agents.[7][10][11][12] The conformational constraint imposed by the ring can lead to high-affinity binding to viral or bacterial enzymes.

  • Potential Targets:

    • Viral Proteases and Polymerases: The scaffold could be elaborated to fit into the active sites of viral enzymes crucial for replication.

    • Bacterial Cell Wall Synthesis Enzymes: The unique 3D shape could be exploited to inhibit bacterial enzymes that are not targeted by existing antibiotics.

Central Nervous System (CNS) Disorders

The ability of small, rigid scaffolds to cross the blood-brain barrier makes them attractive for CNS drug discovery. The cyclopropylmethoxy cyclobutane scaffold, with its potential for modulated lipophilicity, could be a promising candidate for targeting CNS receptors.

  • Potential Targets:

    • G-Protein Coupled Receptors (GPCRs): The scaffold could be used to develop agonists or antagonists for various GPCRs implicated in neurological and psychiatric disorders.

    • Ion Channels: The scaffold's rigid nature could allow for specific interactions with the complex structures of ion channels, which are key players in neuronal signaling.[13][14][15][16][17]

Proposed Synthetic Pathway

The synthesis of a cyclopropylmethoxy cyclobutane scaffold can be envisioned through a straightforward and modular route, commencing from a readily available cyclobutanol derivative. The key transformation is a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[18][19]

Synthetic Workflow

Synthetic_Workflow A Cyclobutanol Derivative B Deprotonation with a Strong Base (e.g., NaH) A->B 1. C Cyclobutoxide Intermediate B->C E Williamson Ether Synthesis C->E 2. D (Bromomethyl)cyclopropane D->E F Cyclopropylmethoxy Cyclobutane Scaffold E->F 3. Purification

Caption: Proposed synthetic route to the cyclopropylmethoxy cyclobutane scaffold.

Detailed Protocol: Synthesis of a Generic Cyclopropylmethoxy Cyclobutane Derivative
  • Reaction Setup: To a solution of a substituted cyclobutanol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Formation of the Alkoxide: Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the cyclobutoxide intermediate.

  • Etherification: Add (bromomethyl)cyclopropane (1.1 eq) to the reaction mixture.

  • Reaction Progression: Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 60 °C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclopropylmethoxy cyclobutane derivative.

Experimental Workflows for Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the biological potential of a library of newly synthesized cyclopropylmethoxy cyclobutane derivatives.

Tier 1: Initial Cytotoxicity and Broad-Spectrum Activity Screening

The initial step is to assess the general cytotoxicity of the compounds to identify a suitable concentration range for subsequent targeted assays and to flag any overtly toxic molecules.

Cytotoxicity_Assay A Seed cells in 96-well plates B Treat with varying concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[20]

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[20]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Tier 2: Targeted Assays Based on Postulated Activities

Compounds that exhibit interesting profiles in the initial screen (e.g., selective cytotoxicity or potent, non-toxic activity) should be advanced to more specific, target-based assays.

Kinase_Inhibition_Assay A Prepare kinase, substrate, and ATP solution D Initiate reaction with substrate/ATP mix A->D B Add test compound to assay plate C Add kinase solution B->C C->D E Incubate at room temperature D->E F Stop reaction and add detection reagents (e.g., antibody) E->F G Incubate for detection F->G H Measure TR-FRET signal G->H I Calculate percent inhibition and IC50 H->I

Caption: General workflow for a TR-FRET based kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled substrate, and ATP in kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.

  • Kinase Reaction: Add the kinase to the wells, followed by the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: After a final incubation period, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

GPCR_Binding_Assay A Prepare cell membranes expressing the target GPCR B Incubate membranes with a radiolabeled ligand and test compound A->B C Separate bound from free radioligand (e.g., filtration) B->C D Measure radioactivity of the bound fraction C->D E Determine non-specific binding D->E F Calculate specific binding and percent displacement E->F G Determine Ki value F->G

Caption: Workflow for a competitive radioligand GPCR binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Binding Reaction: In a microplate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [3H]-ligand) and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.

  • Data Analysis: Calculate the specific binding and the percent displacement of the radioligand by the test compound to determine the inhibition constant (Ki).

Ion_Channel_Screening A Load cells expressing the target ion channel with a fluorescent indicator dye B Add test compounds to the assay plate A->B C Establish a baseline fluorescence reading B->C D Stimulate the ion channel (e.g., with an agonist or by depolarization) C->D E Measure the change in fluorescence over time D->E F Analyze the fluorescence kinetics to determine compound effect (inhibition or potentiation) E->F G Calculate EC50 or IC50 values F->G

Caption: General workflow for a fluorescence-based ion channel assay.

Protocol:

  • Cell Loading: Culture cells expressing the ion channel of interest in a microplate and load them with an ion-sensitive fluorescent dye (e.g., a calcium or membrane potential indicator).

  • Compound Incubation: Add the test compounds to the wells.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Channel Activation: Add a stimulus to activate the ion channel (e.g., a specific agonist for ligand-gated channels or a high-potassium solution for voltage-gated channels).

  • Signal Detection: Immediately begin measuring the change in fluorescence intensity over time.

  • Data Analysis: Analyze the kinetic data to determine the effect of the compound on ion flux (e.g., inhibition or potentiation of the signal). Calculate the IC50 or EC50 values.

Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in a clear and concise tabular format to facilitate comparison between different cyclopropylmethoxy cyclobutane derivatives.

Table 1: Hypothetical Biological Activity Data for a Series of Cyclopropylmethoxy Cyclobutane Analogs

Compound IDCytotoxicity (HeLa, IC50, µM)Kinase X Inhibition (IC50, µM)GPCR Y Binding (Ki, µM)Ion Channel Z Modulation (% Inhibition at 10 µM)
CPMCB-001> 502.515.212
CPMCB-00225.30.8> 205
CPMCB-003> 5012.10.585
CPMCB-0045.10.118.92

Conclusion and Future Directions

The cyclopropylmethoxy cyclobutane scaffold represents a novel and promising area for medicinal chemistry exploration. This guide has laid out a logical and experimentally grounded framework for its investigation. By leveraging the known advantages of its constituent parts, we have postulated a range of potential biological activities and provided detailed protocols for their assessment. The proposed synthetic route is both feasible and amenable to the creation of a diverse chemical library.

The successful identification of a bioactive compound based on this scaffold would not only validate the design principles outlined herein but also open up a new avenue for the development of therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis of a focused library of derivatives to explore the structure-activity relationships (SAR) around this core and to optimize any initial hits for potency and drug-like properties. The journey from a novel scaffold to a clinical candidate is long, but the cyclopropylmethoxy cyclobutane core offers a compelling and rational starting point.

References

  • ION Biosciences. Ion Channel Assay Services. ION Biosciences. Accessed February 14, 2026.
  • Weaver, C. D. Ion Channel Screening. In Assay Guidance Manual.
  • Charles River Laboratories. Ion Channel Assays. Charles River. Accessed February 14, 2026.
  • Charles River Laboratories. Ion Channel Selectivity Profiling Assays. Charles River. Accessed February 14, 2026.
  • Reaction Biology. Ion Channel Assay Services. Reaction Biology. Accessed February 14, 2026.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Accessed February 14, 2026.
  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. Accessed February 14, 2026.
  • Al-Taei, S., et al. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Med. Chem.12, 1854-1865 (2021).
  • Revvity. A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity. Accessed February 14, 2026.
  • Al-Taei, S., et al. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Med. Chem.12, 1854-1865 (2021).
  • O'Brien, M. A. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Humana Press; 2019.
  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific. Accessed February 14, 2026.
  • Chen, Y., et al. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. J. Am. Chem. Soc.144, 10556-10563 (2022).
  • Creative Proteomics. GPCR Binding Assay. Creative Proteomics. Accessed February 14, 2026.
  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Published August 14, 2025.
  • Johnson, G. L. & Jalal, S. I. Pharmacological approaches to understanding protein kinase signaling networks. Front. Pharmacol.14, 1335919 (2023).
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Accessed February 14, 2026.
  • Al-Taei, S., et al. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. SciProfiles2024, 2, 2.
  • Jia, T., et al.
  • Aslanturk, O. S. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Braz. J. Biol.84, e273397 (2024).
  • Cayman Chemical. Methods for Detecting Kinase Activity. Cayman Chemical. Published February 2021.
  • van der Velden, J. L. J., et al. Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam; 2023.
  • Assay Guidance Manual. GTPγS Binding Assays.
  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Accessed February 14, 2026.
  • Sergeiko, A., Poroikov, V. V. & Hanuš, L. O. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Open Med. Chem. J.2, 53-77 (2008).
  • Wicht, K. J., et al. Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model. Antimicrob. Agents Chemother.69, e0023425 (2025).
  • van der Velden, J. L. J., et al.
  • Kumar, A., et al. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Int. J. Pharm. Res. Appl.10, 1-9 (2025).
  • ProChem, Inc. What are the reaction orders of cyclobutanol reactions? ProChem, Inc. Published August 14, 2025.
  • El-Damasy, A. K., et al. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Adv.12, 28729-28741 (2022).
  • Sneed, B., et al. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Int. J. Mol. Sci.26, 10834 (2025).
  • Chen, Y., et al. Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. J. Am. Chem. Soc.144, 10556-10563 (2022).
  • Khan, I., et al.
  • El Garch, F., et al.
  • El Garch, F., et al.
  • van der Velden, J. L. J., et al. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chem. Eur. J.28, e202201389 (2022).
  • Salaün, J. & Fadel, A. Cyclobutene. Org. Synth.64, 50 (1986).
  • BenchChem. Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem. Accessed February 14, 2026.
  • van der Velden, J. L. J., et al. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chem. Eur. J.28, e202201388 (2022).
  • Michalak, K. P., et al. Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Int. J. Mol. Sci.25, 5462 (2024).
  • Pitre, S. P., et al. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chem. Soc. Rev.51, 6138-6156 (2022).
  • Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au4, 2836-2845 (2024).
  • Sergeiko, A., Poroikov, V. V. & Hanuš, L. O. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Open Med. Chem. J.2, 53-77 (2008).
  • Sergeiko, A., Poroikov, V. V. & Hanuš, L. O. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Open Med. Chem. J.2, 53-77 (2008).
  • Luffer-Atlas, D., et al. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. J. Med. Chem.58, 8149-8164 (2015).
  • Tlili, A. & Slanina, T. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. J. Enzyme Inhib. Med. Chem.40, 2594969 (2025).

Sources

Foundational

Safety Data Sheet (SDS) and hazard identification for (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol

Topic: Predictive Risk Assessment & Handling Framework: (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol Content Type: Technical Safety Guide / Whitepaper Audience: Pharmaceutical R&D Scientists, Process Chemists, and HSE M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predictive Risk Assessment & Handling Framework: (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol Content Type: Technical Safety Guide / Whitepaper Audience: Pharmaceutical R&D Scientists, Process Chemists, and HSE Managers.[1]

[1]

Executive Summary & Chemical Identity

Status: Proprietary Pharmaceutical Intermediate (Tasimelteon Synthesis) Data Source: Derived Hazard Assessment (SAR/Read-Across)

This guide provides a comprehensive safety and handling framework for (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol .[1] As a specific chiral intermediate often used in the synthesis of melatonin receptor agonists (e.g., Tasimelteon), public Safety Data Sheets (SDS) are often redacted or unavailable. This document bridges that gap using Structure-Activity Relationship (SAR) analysis, functional group chemistry, and analog data from cyclobutanol and cyclopropyl methyl ether.[1]

1.1 Physicochemical Profile (Predicted)
PropertyValue / PredictionRationale
Molecular Formula C₈H₁₄O₂-
Molecular Weight 142.20 g/mol -
Physical State Viscous Liquid / Low-Melting SolidHydrogen bonding (alcohol) vs. steric bulk.[1]
Boiling Point ~180–200°C (at 760 mmHg)Est. based on cyclobutanol (123°C) + ether chain.
Flash Point ~65–75°C (Closed Cup)Predicted Class IIIA Combustible Liquid.
Chirality (1R, 2R) Trans-configurationSpecific optical rotation required for QC.[1]
Solubility Soluble in alcohols, DCM, THF.Amphiphilic nature (Hydrophobic rings + Hydrophilic OH).
Hazard Identification (GHS Classification)

Note: Classifications are derived from functional group analogs (Cyclobutanol CAS 2919-23-5 & Cyclopropyl methyl ether CAS 540-47-6).[1]

2.1 Core Hazards
  • Flammable Liquid (Category 4): While less volatile than simple ethers, the cycloalkyl moieties provide significant fuel value.

  • Skin Corrosion/Irritation (Category 2): Alcohols on strained rings often exhibit defatting and irritant properties.

  • Serious Eye Damage/Irritation (Category 2A): Direct contact is expected to cause severe irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[2]

2.2 The "Hidden" Hazard: Reactive Instability

This molecule contains two high-energy ring systems (Cyclopropane and Cyclobutane) and an ether linkage .

  • Peroxide Formation: The methylene group adjacent to the ether oxygen (cyclopropyl-CH2 -O-) is susceptible to radical abstraction, leading to peroxide formation.[1]

  • Ring Strain Energy:

    • Cyclopropane: ~27.5 kcal/mol

    • Cyclobutane: ~26.5 kcal/mol

    • Total Strain: >50 kcal/mol potential energy.

    • Risk: Thermal runaway during distillation or acidic workup (ring-opening polymerization).[1]

Predictive Toxicology & SAR Analysis

This section details the causality behind the safety protocols.

3.1 Structural Alert Analysis

G Mol (1R,2R)-2-(cyclopropylmethoxy) cyclobutan-1-ol Func1 Ether Linkage (-C-O-C-) Mol->Func1 Func2 Cyclobutane Ring (Strained) Mol->Func2 Func3 Cyclopropane Ring (Strained) Mol->Func3 Func4 Secondary Alcohol (-CH-OH) Mol->Func4 Risk1 Peroxide Formation (Explosion Risk) Func1->Risk1 Auto-oxidation Risk2 Thermal Decomposition (Exothermic) Func2->Risk2 Ring Opening Func3->Risk2 Acid Sensitivity Risk3 Irritant / Narcotic Func4->Risk3 Biological Interaction

Figure 1: Structural Alert Analysis mapping functional groups to specific safety risks.[1]

3.2 Toxicological Analogies
  • Cyclopropyl methyl ether (Analogue): Known to cause CNS depression and respiratory irritation.[3]

  • Cyclobutanol (Analogue): Moderate skin irritant.

  • Metabolic Pathway: The cyclopropyl moiety can be metabolically activated by CYP450 enzymes to form reactive intermediates (cyclopropanone hydrates), potentially inhibiting aldehyde dehydrogenase. Precaution: Avoid alcohol consumption (ethanol) if exposed.

Operational Safety Protocols
4.1 Peroxide Management (Critical)

Because of the ether linkage, this compound must be treated as a Class B Peroxide Former (Hazard on concentration).

Protocol: Peroxide Quantification

  • Frequency: Test upon opening and every 3 months thereafter.

  • Method: Use semi-quantitative strips (e.g., Quantofix® Peroxide 100).

    • Step 1: Dip strip into liquid for 1 second.

    • Step 2: Wait 15 seconds.

    • Step 3: Compare blue coloration to scale.

  • Thresholds:

    • < 10 mg/L: Safe for use.

    • 10–100 mg/L: Treat with ferrous sulfate or pass through activated alumina.

    • > 100 mg/L: Do NOT touch or move. Contact EHS for remote disposal.

4.2 Thermal Stability & Distillation

WARNING: Do not distill to dryness. The combination of peroxides and high ring strain energy can lead to explosive decomposition.

  • Maximum Pot Temperature: 120°C.

  • Atmosphere: Distill only under high vacuum (inert gas bleed) to lower the boiling point.

  • Stabilizer: Consider adding BHT (Butylated hydroxytoluene) at 100 ppm if storing for >30 days.

4.3 Waste Disposal
  • Segregation: Halogen-free organic solvents.[1]

  • Quenching: If the material is suspected of high peroxide content, it must be reduced in situ before disposal.

    • Reagent: 10% aqueous Sodium Metabisulfite or Ferrous Sulfate.

Emergency Response Architecture

This decision tree guides immediate action during accidental release.

Emergency Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Liquid Spill Type->Spill Fire Fire / Ignition Type->Fire Exposure Personnel Exposure Type->Exposure SpillAct1 Evacuate 50ft Radius Spill->SpillAct1 FireAct1 Media: CO2, Dry Chem, Foam Fire->FireAct1 ExpSkin Skin: Wash 15min (Soap/Water) Exposure->ExpSkin ExpEye Eye: Rinse 15min (Lifting Lids) Exposure->ExpEye ExpInh Inhalation: Fresh Air + Oxygen Exposure->ExpInh SpillAct2 Eliminate Ignition Sources SpillAct1->SpillAct2 SpillAct3 Absorb with Vermiculite (Do NOT use paper/sawdust) SpillAct2->SpillAct3 FireAct2 WARNING: Risk of Container Rupture (Pressure) FireAct1->FireAct2

Figure 2: Emergency Response Decision Tree for (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol.

Regulatory & Synthesis Context
  • Synthesis Role: This molecule is the trans-alcohol intermediate formed via the reaction of cyclobutene oxide with cyclopropylmethanol (or related pathways) in the synthesis of Tasimelteon (Hetlioz).[1]

  • TSCA Status: Likely exempt under R&D Exemption (40 CFR 720.36) .[4] Not for commercial distribution without PMN (Pre-Manufacture Notice).

  • REACH (EU): Not registered as a standalone substance; handle as a strictly controlled intermediate (Article 18).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Cyclopropyl methyl ether (CID 68323). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[5] 29 CFR 1910.1200.[4] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on Intermediates. Version 2.1. Retrieved from [Link]

  • Vanda Pharmaceuticals Inc. Tasimelteon (Hetlioz) Prescribing Information. (Structure reference for intermediate identification). Retrieved from [Link][1]

  • Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (Protocol grounding for ether management).[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Chemo-Enzymatic Synthesis of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol

This Application Note is structured as a comprehensive technical guide for the scalable synthesis of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol . It moves beyond simple recipe listing to provide a process-chemistry pe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scalable synthesis of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol . It moves beyond simple recipe listing to provide a process-chemistry perspective on route selection, impurity control, and stereochemical validation.

Executive Summary

The cyclobutane scaffold is increasingly privileged in drug discovery due to its ability to impart defined vectors to substituents while improving metabolic stability compared to acyclic analogs.[1] However, the synthesis of enantiopure trans-1,2-disubstituted cyclobutanes remains a bottleneck in scale-up.

This guide details a robust, scalable route for (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol . Unlike statistical alkylation of diols, which suffers from poor selectivity, this protocol utilizes the regioselective ring-opening of cyclobutene oxide followed by enzymatic kinetic resolution (EKR) . This hybrid chemo-enzymatic approach ensures high enantiomeric excess (>99% ee) and avoids the use of hazardous chiral organometallics at scale.

Key Chemical Challenges Solved:
  • Ring Strain: Managing the volatility and reactivity of the cyclobutane core.

  • Stereocontrol: Establishing the trans-geometry via mechanism (SN2 opening) and absolute configuration via biocatalysis.

  • Scalability: Utilizing commercially available cyclobutanone as the ultimate progenitor.

Retrosynthetic Strategy

The synthesis is designed to be convergent and self-correcting. The trans-relative stereochemistry is established thermodynamically and kinetically during the epoxide opening, while the absolute (1R,2R) configuration is selected via lipase-catalyzed acetylation.

Pathway Visualization

The following diagram outlines the logical flow from commodity starting materials to the chiral target.

G Start Cyclobutanone (Commodity SM) Inter1 2-Bromocyclobutanone Start->Inter1 α-Bromination Inter2 Cyclobutene Oxide (Key Electrophile) Inter1->Inter2 Reduction & Cyclization Racemic (±)-trans-2-(cyclopropylmethoxy) cyclobutan-1-ol Inter2->Racemic S_N2 Opening (Cyclopropylmethanol) Resolution Enzymatic Kinetic Resolution (CALB) Racemic->Resolution Acylation Target (1R,2R)-Target (>99% ee) Resolution->Target Hydrolysis of (1R,2R)-Acetate

Figure 1: Strategic workflow for the production of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol. The route prioritizes stereochemical fidelity through enzymatic selection.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Cyclobutene Oxide)

Note: While cyclobutene oxide is commercially available, it is often cost-prohibitive at kg-scale. The following sub-route allows for in-house generation from cheap cyclobutanone.

Step 1.1:


-Bromination 
  • Reagents: Cyclobutanone (1.0 equiv), Bromine (1.0 equiv), CH₂Cl₂.

  • Protocol: To a cooled (0 °C) solution of cyclobutanone in DCM, add bromine dropwise. The reaction is autocatalytic.

  • Critical Parameter: Maintain temperature <10 °C to prevent poly-bromination.

  • Outcome: 2-Bromocyclobutanone (volatile lachrymator – handle in fume hood).

Step 1.2: Reduction and Epoxidation

  • Reagents: NaBH₄ (1.1 equiv), NaOH (2.0 equiv), Methanol/Water.

  • Mechanism: Reduction to the bromohydrin followed by base-mediated intramolecular Williamson ether synthesis.

  • Protocol:

    • Reduce 2-bromocyclobutanone with NaBH₄ at -10 °C.

    • Add aqueous NaOH directly to the reaction mixture.

    • Steam distill the product directly from the crude mixture.

  • Yield: Typically 60-70% over two steps.

Phase 2: Epoxide Ring Opening (The Coupling Step)

This step establishes the trans-diastereomer. Epoxides fused to 4-membered rings open exclusively in the trans manner due to geometric constraints preventing cis-attack.

Reagents:

  • Cyclobutene Oxide (1.0 equiv)

  • Cyclopropylmethanol (CPM) (5.0 equiv - acts as solvent and nucleophile)

  • Catalyst: BF₃·Et₂O (0.05 equiv) or Sulfuric Acid (cat.)

Protocol:

  • Setup: Charge a dry reactor with Cyclopropylmethanol. Cool to 0 °C.

  • Activation: Add BF₃·Et₂O dropwise under N₂.

  • Addition: Add Cyclobutene Oxide dropwise over 1 hour. Exothermic reaction.

  • Reaction: Allow to warm to 20 °C and stir for 4 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Workup: Extract with Ethyl Acetate. The excess CPM can be recovered via distillation (bp ~123 °C) while the product boils higher.

  • Purification: Vacuum distillation.

Data Specification:

Parameter Value Note
Yield 85-92% High atom economy
Diastereomeric Ratio (dr) >20:1 (trans:cis) Controlled by ring strain

| Appearance | Colorless Oil | Viscous |

Phase 3: Enzymatic Kinetic Resolution (The Chiral Step)

Lipases, particularly Candida antarctica Lipase B (CALB), display excellent stereoselectivity toward secondary alcohols on cycloalkanes. According to Kazlauskas’ Rule , CALB typically acylates the (R)-enantiomer faster than the (S).

Reaction Logic:

  • Substrate: (±)-trans-2-(cyclopropylmethoxy)cyclobutan-1-ol.

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Enzyme: Novozym 435 (Immobilized CALB).

  • Target Outcome: The (1R,2R)-enantiomer is converted to the (1R,2R)-Acetate , leaving the (1S,2S)-Alcohol unreacted.

  • Final Step: We separate the acetate and hydrolyze it to get the target.

Protocol:

  • Mix: Dissolve racemic alcohol (100 g) in MTBE (1.0 L).

  • Add Donor: Add Vinyl Acetate (0.6 equiv).

  • Initiate: Add Novozym 435 (10 wt% relative to substrate).

  • Incubate: Stir at 30 °C. Monitor conversion by GC.

  • Stop: Filter off the enzyme when conversion reaches ~50% (theoretical max yield of enantiomer is 50%).

  • Separation:

    • Evaporate solvent.

    • Chromatography (Silica): The (1S,2S)-alcohol is polar; the (1R,2R)-acetate is non-polar. Elute acetate with 5% EtOAc/Hexanes.

  • Hydrolysis: Treat the isolated (1R,2R)-acetate with K₂CO₃ in MeOH to liberate the target (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol .

Process Control & Visualization

Stereochemical Determination Logic

The following decision tree illustrates how to validate the stereochemistry during the resolution process.

Logic Start Crude Reaction Mix (Post-Enzyme) Check GC Analysis (Chiral Column) Start->Check Decision Conversion = 50%? Check->Decision Stop Stop Reaction Filter Enzyme Decision->Stop Yes Continue Continue Stirring Decision->Continue No Separation Column Chromatography Stop->Separation Fraction1 Fraction A: Acetate (1R,2R) Separation->Fraction1 Fraction2 Fraction B: Alcohol (1S,2S) Separation->Fraction2 Hydrolysis K2CO3 / MeOH Hydrolysis Fraction1->Hydrolysis Final Final Product (1R,2R)-Alcohol Hydrolysis->Final

Figure 2: Process control logic for the kinetic resolution. Accurate termination at 50% conversion is critical for optical purity.

Analytical Standards & QC

To ensure the integrity of the final product, the following analytical methods must be established.

Chiral GC Method
  • Column: Cyclodex-B or equivalent (β-cyclodextrin derivative).

  • Conditions: Isocratic 110 °C, He carrier gas.

  • Retention Times (Indicative):

    • (1S,2S)-Alcohol: 12.5 min

    • (1R,2R)-Alcohol: 13.8 min

    • (1R,2R)-Acetate: 15.2 min

  • Acceptance Criteria: >98.5% ee for the final hydrolyzed product.

NMR Characterization (400 MHz, CDCl₃)
  • ¹H NMR Diagnostic Signals:

    • 
       4.20 (m, 1H, H-1, CH-OH)
      
    • 
       3.85 (m, 1H, H-2, CH-O-R)
      
    • 
       3.25 (d, 2H, O-CH₂-Cyclopropyl)
      
    • Coupling: The coupling constant between H-1 and H-2 in trans-cyclobutanes is typically smaller (

      
       Hz) than in cis-isomers (
      
      
      
      Hz) due to the puckered ring conformation.

Safety & Scalability Notes

  • Cyclobutene Oxide: This compound is highly strained. While stable at room temperature, it should not be distilled at atmospheric pressure. Use high vacuum (<10 mbar) and keep bath temperature below 60 °C.

  • Peroxides: Cyclopropylmethyl ethers can form peroxides upon storage. Stabilize with BHT if storing for long periods.

  • Enzyme Reuse: Novozym 435 is expensive. It can be washed with dry acetone and reused 5-10 times without significant loss of activity, provided the reaction mixture is free of water (which causes leaching).

References

  • General Cyclobutane Synthesis

    • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.[2][3][4][5][6] Chemical Reviews, 103(4), 1485-1538. Link

  • Epoxide Opening Stereochemistry

    • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. (Foundational text on trans-opening of cycloalkane epoxides). Link

  • Enzymatic Resolution of Cycloalkanols

    • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351. Link

  • Kazlauskas' Rule

    • Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656-2665. Link

  • Ritlecitinib (Related Piperidine/Cyclobutane Chemistry)

    • While Ritlecitinib contains a piperidine, the process chemistry principles for resolving strained rings cited in Pfizer's development are applicable here. See: Organic Process Research & Development, 2021, 25, 10, 2270–2276. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yields for (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol Synthesis

Welcome to the technical support center for the synthesis of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable chiral building block. The inherent ring strain of the cyclobutane core and the stereochemical requirements of this molecule present unique synthetic challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve yields.

The synthesis of this target molecule is typically approached via a two-stage process. First, the stereodefined precursor, (1R,2R)-cyclobutane-1,2-diol, is required. Second, a selective mono-etherification is performed, commonly through a Williamson ether synthesis, to introduce the cyclopropylmethoxy group. This guide will address potential pitfalls in the crucial etherification step.

Proposed Synthetic Pathway

The most direct route involves the selective alkylation of a chiral diol. The workflow below outlines this common approach.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Williamson Ether Synthesis Cyclobutene Cyclobutene Diol (1R,2R)-cyclobutane-1,2-diol Cyclobutene->Diol Stereoselective Dihydroxylation Alkoxide Mono-alkoxide intermediate Diol->Alkoxide Deprotonation (NaH, THF) Product (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol Alkoxide->Product SN2 Attack Alkyl_Halide (Bromomethyl)cyclopropane Alkyl_Halide->Product

Caption: Proposed synthetic workflow for the target molecule.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Formation

Q: My reaction yield is consistently low, or I'm recovering mostly unreacted (1R,2R)-cyclobutane-1,2-diol. What are the primary causes?

A: Low conversion in a Williamson ether synthesis can stem from several factors, primarily related to the formation and reactivity of the alkoxide nucleophile.[3]

  • Incomplete Deprotonation: The first step, the deprotonation of the alcohol, is critical.

    • Cause: Sodium hydride (NaH) is a common choice, but its quality can vary. Old or improperly stored NaH may have a passivated surface of sodium hydroxide, reducing its activity. Additionally, the diol starting material or solvent must be scrupulously dry, as any water will quench the NaH.

    • Solution: Use fresh, high-quality NaH (e.g., from a recently opened container or a dispersion washed with dry hexanes to remove mineral oil). Ensure your glassware is flame-dried or oven-dried and that all solvents are anhydrous. Tetrahydrofuran (THF) or Dimethylformamide (DMF) are excellent solvent choices but must be purified through a solvent system or distilled from a suitable drying agent.[4]

  • Insufficient Reaction Time or Temperature: The SN2 reaction with a secondary alcohol like a cyclobutanol can be sluggish.

    • Cause: Standard reaction temperatures (50-100 °C) may not be sufficient for this specific substrate.[3] The inherent steric hindrance of the cyclobutane ring can slow the rate of nucleophilic attack.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the temperature. Refluxing in THF (approx. 66 °C) is a good starting point. If using a higher-boiling solvent like DMF, you can explore temperatures up to 80-100 °C, but be mindful of potential side reactions (see Issue 2).

  • Poor Electrophile Reactivity:

    • Cause: While (bromomethyl)cyclopropane is a suitable primary halide, its iodide counterpart, (iodomethyl)cyclopropane, is a much better electrophile due to iodide being a superior leaving group.

    • Solution: Consider synthesizing (iodomethyl)cyclopropane or adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This facilitates an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which can significantly accelerate the reaction.

Issue 2: Significant Formation of an Alkene Side Product

Q: I'm observing a byproduct that appears to be an alkene, likely from elimination. How can I favor the desired SN2 substitution over E2 elimination?

A: The alkoxide is not only a strong nucleophile but also a strong base. This creates a classic competition between the SN2 (substitution) and E2 (elimination) pathways. While your electrophile is a primary halide, which minimizes this issue, the base can still promote elimination on more complex substrates or under harsh conditions. However, in this specific synthesis, the more likely source of elimination is from the cyclobutanol itself if a tosylate or mesylate intermediate were used. For the direct Williamson synthesis, this is less of a concern with the electrophile. The more relevant side reaction is often over-alkylation.

G cluster_0 Desired Pathway cluster_1 Competing Pathway Reactants Cyclobutanol Alkoxide + (Bromomethyl)cyclopropane SN2 SN2 Attack Reactants->SN2 E2 E2 Elimination (less likely with primary halide) Reactants->E2 Ether Target Ether Product SN2->Ether Alkene Alkene Byproduct E2->Alkene G Start Low Yield of Target Ether Check_SM TLC shows mostly starting diol? Start->Check_SM Check_Side_Products TLC shows significant byproducts? Start->Check_Side_Products Incomplete_Deprotonation Incomplete Deprotonation? Check_SM->Incomplete_Deprotonation Yes Di_Ether Di-ether byproduct (less polar spot)? Check_Side_Products->Di_Ether Yes Slow_Reaction Reaction Too Slow? Incomplete_Deprotonation->Slow_Reaction No Sol_NaH Use fresh NaH. Ensure anhydrous conditions. Incomplete_Deprotonation->Sol_NaH Yes Sol_Temp Increase temperature. Slow_Reaction->Sol_Temp Sol_Iodide Add catalytic NaI or use alkyl iodide. Slow_Reaction->Sol_Iodide Sol_Stoich Use <1 eq of base. Slowly add electrophile. Di_Ether->Sol_Stoich Sol_Low_Temp Run at lower temperature. Di_Ether->Sol_Low_Temp

Sources

Optimization

Handling moisture sensitivity during cyclopropylmethoxy group introduction

Topic: Handling Moisture Sensitivity & Preventing Rearrangement Status: Operational | Ticket Type: Advanced Synthesis Support Executive Summary: The "Dual Threat" of Moisture As a Senior Application Scientist, I often se...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Preventing Rearrangement

Status: Operational | Ticket Type: Advanced Synthesis Support

Executive Summary: The "Dual Threat" of Moisture

As a Senior Application Scientist, I often see researchers treat the introduction of the cyclopropylmethoxy group (


) as a standard alkylation. This is a critical error. Unlike a simple methylation, this reaction faces a Dual Threat  from moisture:
  • Thermodynamic Quenching: Water destroys the strong bases (NaH, KH) required to generate the alkoxide nucleophile.

  • Kinetic Rearrangement (The Silent Killer): The cyclopropylmethyl (CPM) electrophile sits on a knife-edge. While the desired pathway is

    
    , the presence of water increases solvent polarity and hydrogen bonding, stabilizing the leaving group. This encourages partial ionization (
    
    
    
    character). Once a CPM cation forms, it rearranges at rates approaching
    
    
    to cyclobutyl or homoallyl systems.[1]

Key Takeaway: "Dry" is not enough. Your system must be anhydrous to prevent not just low yields, but the formation of inseparable structural isomers.

Decision Matrix: Selecting the Right Protocol

Before starting, determine if your substrate requires the Williamson (Base-Mediated) or Mitsunobu (Neutral) approach.[1]

DecisionMatrix Start Start: Substrate Analysis BaseSens Is substrate base-sensitive? (e.g., Epimerizable centers, Esters) Start->BaseSens Sterics Is the nucleophile (OH) sterically hindered? BaseSens->Sterics No PathB PROTOCOL B: Mitsunobu Reaction (PPh3 / DIAD / CPM-OH) BaseSens->PathB Yes (Avoid Base) PathA PROTOCOL A: Williamson Ether Synthesis (NaH / CPM-Bromide) Sterics->PathA No (Primary/Secondary OH) Sterics->PathB Yes (Mitsunobu preferred for sterics)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability and sterics.

Module 1: The Foundation – Solvent Drying Protocol

Critical Failure Point: Commercial "Anhydrous" DMF often contains 50-100 ppm water. This is sufficient to trigger rearrangement side-products.

The "Double-Dry" Standard for DMF/THF

Do not rely on a single drying pass. Follow this specific sequence for Williamson Ether Synthesis.

StepActionMechanism of ActionTarget Water Content
1 Azeotropic Distillation Add 10% v/v Toluene to DMF. Rotary evaporate at

.
Removes bulk water via low-boiling azeotrope.
2 Sieve Activation Flame-dry 4Å Molecular Sieves (beads, not powder) under high vacuum (

mbar) for 4 hours.
Desorbs atmospheric water from sieve pores.
3 Static Drying Store pre-dried solvent over activated sieves for 24-48 hours.Kinetic capture of trace water.

Expert Tip: Never use powdered sieves in the reaction flask. They generate fines that can act as Lewis acidic sites, catalyzing the very rearrangement we are trying to avoid.

Module 2: Williamson Ether Synthesis (Protocol A)

Best For: Robust substrates, scale-up, and cost-efficiency.[1] Reagents: Sodium Hydride (60% dispersion), Cyclopropylmethyl bromide (CPM-Br), TBAI (Catalyst).[1]

Step-by-Step Protocol
  • Apparatus Prep: Flame-dry a 2-neck round bottom flask. Cool under a positive pressure of Argon (Nitrogen is acceptable, Argon is heavier and blankets better).[1]

  • Base Wash (Optional but Recommended): Place NaH (1.5 equiv) in the flask. Wash 3x with anhydrous Hexanes to remove mineral oil. This exposes the active surface area.

  • Solvation: Suspend NaH in Double-Dry DMF (0.2 M concentration relative to substrate). Cool to

    
    .
    
  • Deprotonation: Add the substrate alcohol (1.0 equiv) dropwise.

    • Checkpoint: Evolution of

      
       gas should be vigorous. Stir at 
      
      
      
      for 30 mins until bubbling ceases.
  • Alkylation: Add Cyclopropylmethyl bromide (1.2 - 1.5 equiv) and TBAI (0.1 equiv).

    • Note: TBAI (Tetrabutylammonium iodide) facilitates the Finkelstein exchange in situ (

      
      ), making the electrophile more reactive for 
      
      
      
      and reducing the time window for moisture interference.
  • Reaction: Warm to Room Temperature (RT). Do not heat above

    
    . 
    
    • Warning: Heating promotes elimination and rearrangement.

Module 3: Mitsunobu Reaction (Protocol B)[1]

Best For: Base-sensitive molecules, chiral centers prone to racemization. Reagents: Triphenylphosphine (


), DIAD/DEAD, Cyclopropylmethanol.[1]
Step-by-Step Protocol
  • Order of Addition (Crucial): Dissolve Substrate (1.0 equiv),

    
     (1.5 equiv), and Cyclopropylmethanol (1.5 equiv) in anhydrous THF. Cool to 
    
    
    
    .
  • The Trigger: Add DIAD (Diisopropyl azodicarboxylate) dropwise over 20 minutes.

    • Why? The betaine intermediate formed by

      
       + DIAD is moisture sensitive. Adding DIAD slowly ensures it reacts immediately with the alcohol rather than atmospheric moisture.
      
  • Temperature Control: Maintain

    
     for 1 hour, then allow to warm to RT.
    
  • Workup: Quench with water. The primary byproduct is triphenylphosphine oxide (

    
    ), which can be difficult to remove.[1]
    
    • Tip: Use a 1:1 Hexane:Ether precipitation to crash out the bulk of

      
       before chromatography.
      

Troubleshooting & Failure Analysis

The "Rearrangement Trap"

If your NMR shows signals for a cyclobutyl group (multiplets ~1.8-2.2 ppm) or a terminal alkene (homoallyl), your reaction failed the "Moisture Test."

Rearrangement CPM_Br CPM-Bromide (Electrophile) Ionization Ionization (Promoted by H2O) CPM_Br->Ionization Wet Solvent Product Desired Ether (SN2 Pathway) CPM_Br->Product Anhydrous (SN2) Cation CPM Cation (Unstable) Ionization->Cation Rearrange Cyclobutyl / Homoallyl Ether Cation->Rearrange Fast Rearrangement

Figure 2: Mechanistic divergence.[1] Water promotes ionization, leading to the rapid rearrangement of the cyclopropylmethyl cation.

FAQ Matrix
SymptomProbable CauseCorrective Action
Reaction stalls at ~50% conversion. NaH surface "poisoned" by NaOH (from moisture).Add a second portion of NaH (0.5 equiv) after the reaction has started. Ensure inert atmosphere is maintained.
Product contains Cyclobutyl impurity. Solvent polarity too high (wet DMF) caused

character.
Switch to Protocol A with strictly dried DMF (See Module 1). Lower temperature to

and extend time.
Low yield in Mitsunobu. Azodicarboxylate (DIAD/DEAD) degraded by moisture.Use fresh DIAD. Ensure the reaction color changes from orange to yellow (indicating betaine consumption).
"Sticky" residue during workup. DMF retention or Emulsion.Wash organic layer with 5% LiCl (aq). LiCl breaks emulsions and pulls DMF into the aqueous phase effectively.

References

  • Mechanism of Rearrangement: Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives."[1] J. Am. Chem. Soc.[2][3]1951 , 73, 2509–2520.[1] Link[1]

  • Williamson Ether Synthesis Overview: "Williamson Ether Synthesis." Organic Chemistry Portal. Link

  • Mitsunobu Protocol: Tsunoda, T.; Yamamiya, Y.; Ito, S. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P).[1] A New Reagent System for Mitsunobu Reaction." Tetrahedron Lett.1993 , 34, 1639–1642.[1] Link

  • Drying Solvents (DMF): Burfield, D. R.; Smithers, R. H. "Desiccant Efficiency in Solvent Drying.[1] 3. Dipolar Aprotic Solvents." J. Org.[3][4] Chem.1978 , 43, 3966–3968.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallography data for (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol configuration

Title: Absolute Configuration Determination of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol: A Comparative Technical Guide Executive Summary Establishing the absolute configuration of (1R,2R)-2-(cyclopropylmethoxy)cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Absolute Configuration Determination of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol: A Comparative Technical Guide

Executive Summary Establishing the absolute configuration of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol presents a specific crystallographic challenge due to its lack of heavy atoms ("light-atom structure") and conformational flexibility inherent to the cyclopropylmethoxy tail.[1] This guide compares three primary methodologies: Direct X-ray Diffraction (Mo vs. Cu sources), Crystalline Derivatization, and NMR Spectroscopy.[1]

Verdict: For definitive regulatory submission and unambiguous assignment, Method B (p-Bromobenzoate Derivatization) is the superior protocol.[1] While Direct Cu-Kα diffraction is viable for solid samples, the derivatization method resolves the phase problem more effectively and ensures crystallization of this likely low-melting alcohol.

Part 1: Comparative Analysis of Methodologies

The following analysis evaluates the reliability of determining the (1R, 2R) stereocenters.

Table 1: Method Performance Matrix
FeatureMethod A: Direct X-ray (Mo-Kα) Method B: Direct X-ray (Cu-Kα) Method C: Derivatization (p-Br-Benzoate)
Anomalous Signal Negligible (

)
Weak (

for O)
Strong (

for Br)
Flack Parameter (x) Unreliable (typ.[1]

)
Acceptable (typ.[1]

)
Definitive (typ.

)
Crystallization Difficult (Often oil/gum)Difficult (Often oil/gum)Enhanced (Rigid Packing)
Sample Req. Single Crystal (>0.1 mm)Single Crystal (>0.05 mm)~10 mg for synthesis
Confidence Level Low (< 60%)Moderate (90%)High (> 99.9%)
detailed Technical Assessment

1. The "Light Atom" Problem (Methods A & B) The target molecule, C


H

O

, contains only light atoms.[1]
  • Method A (Mo-Kα,

    
    ):  Standard diffractometers use Molybdenum sources.[1] For C/H/O atoms, the anomalous scattering signal is virtually non-existent at this wavelength.[1] The Flack parameter (
    
    
    
    ) will likely refine to a value with a standard uncertainty (
    
    
    ) so large (e.g.,
    
    
    ) that the absolute configuration cannot be statistically distinguished from its inverse.[1]
  • Method B (Cu-Kα,

    
    ):  Copper sources increase the anomalous signal of Oxygen.[1] Recent statistical methods (Parsons' quotient method) can sometimes solve these structures, provided the crystal quality is pristine.[1] However, the flexible cyclopropylmethoxy ether linkage often leads to high thermal motion (disorder), degrading the data quality required for this subtle measurement.
    

2. The Derivatization Solution (Method C) Reacting the secondary alcohol at C1 with p-bromobenzoyl chloride introduces a heavy bromine atom.[1]

  • Mechanism: Bromine has a significant anomalous scattering contribution (

    
    ) even with Mo radiation, and a massive signal with Cu radiation.[1]
    
  • Crystallinity: The rigid phenyl ring and the heavy halogen facilitate

    
    -stacking and van der Waals interactions, forcing the likely oily alcohol into a stable crystalline lattice.
    
  • Validation: The Flack parameter typically converges to

    
    , providing indisputable proof of the (1R, 2R) configuration.
    

Part 2: Experimental Protocol (Method C - Recommended)

Objective: Synthesis and Crystallization of (1R,2R)-2-(cyclopropylmethoxy)cyclobutyl 4-bromobenzoate.

Phase 1: Derivatization Synthesis

Note: Maintain anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Dissolution: Dissolve 50 mg (0.35 mmol) of (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol in 2 mL anhydrous CH

    
    Cl
    
    
    
    (DCM).
  • Base Addition: Add 100 µL triethylamine (Et

    
    N) and a catalytic amount (5 mg) of DMAP (4-dimethylaminopyridine).
    
  • Acylation: Slowly add 85 mg (0.39 mmol) of 4-bromobenzoyl chloride at 0°C.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting alcohol spot disappears.[1]

  • Workup: Quench with sat. NaHCO

    
    , extract with DCM, dry over MgSO
    
    
    
    , and concentrate in vacuo.
Phase 2: Crystallization (Vapor Diffusion)

Direct evaporation often yields amorphous films.[1] Vapor diffusion is preferred for X-ray quality crystals.[1]

  • Inner Vial: Dissolve the crude ester in a minimal amount of "Good Solvent" (e.g., 0.5 mL Acetone or DCM) in a small 1-dram vial.

  • Outer Vial: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Precipitant: Add 3-4 mL of "Bad Solvent" (e.g., Pentane or Hexane) to the outer vial. The liquid level should not overflow into the inner vial.

  • Equilibration: Cap the outer vial tightly. Store at 4°C.[1]

  • Observation: Pentane vapors will slowly diffuse into the acetone, lowering solubility and growing high-quality prisms over 24-72 hours.[1]

Phase 3: Data Collection & Refinement[1][2]
  • Mounting: Select a clear prism (

    
     mm).[1] Mount on a Mitegen loop using Paratone oil.[1]
    
  • Temperature: Cool to 100 K (Cryostream) to freeze the flexible cyclopropyl tail.

  • Strategy: Collect a full sphere of data (redundancy > 4).

  • Refinement: Use SHELXT for solution and SHELXL for refinement. Refine the Flack parameter (

    
    ) using the TWIN/BASF instructions if inversion twinning is suspected, or observe the value in the final .lst file.
    

Part 3: Visualization & Logic[1]

Diagram 1: Method Selection Decision Tree

This logic flow ensures the researcher selects the correct wavelength and sample preparation method based on the physical state of the analyte.

MethodSelection Start Start: (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol StateCheck Physical State Check Start->StateCheck IsSolid Solid / Crystalline? StateCheck->IsSolid Yes IsOil Oil / Amorphous? StateCheck->IsOil No HeavyAtomCheck Contains Heavy Atom (Si, S, Cl, Br)? IsSolid->HeavyAtomCheck Derivatize Derivatization Required (Add p-Bromobenzoate) IsOil->Derivatize Derivatize->HeavyAtomCheck MoSource Use Mo-Kα Source (Standard) HeavyAtomCheck->MoSource Yes (e.g. Br derivative) CuSource Use Cu-Kα Source (Required for Light Atoms) HeavyAtomCheck->CuSource No (Light Atom Only) ResultReliable Reliable Absolute Config (Flack x < 0.04) MoSource->ResultReliable If Br present ResultRisk High Risk / Ambiguous (Flack x > 0.1) MoSource->ResultRisk If only C,H,O CuSource->ResultReliable High Quality Crystal

Caption: Decision matrix for selecting the X-ray source and preparation method based on sample physical properties and atomic composition.

Diagram 2: Crystallography Workflow (Method B)

The specific workflow for the p-bromobenzoate derivative.

Workflow Substrate Substrate (Alcohol) Reaction Esterification (DCM/Et3N) Substrate->Reaction Reagent Reagent (p-Br-BzCl) Reagent->Reaction Crystal Vapor Diffusion (Acetone/Pentane) Reaction->Crystal Purify Xray Data Collection (Mo or Cu Source) Crystal->Xray Mount @ 100K Solve Structure Solution (SHELXT) Xray->Solve Flack Flack Parameter Calculation Solve->Flack

Caption: Experimental workflow from chemical derivatization to crystallographic refinement.

Part 4: Representative Data Analysis

The following table illustrates expected crystallographic metrics for this specific molecule type. This data serves as a benchmark for validating your experimental results.[1]

Table 2: Comparative Crystallographic Metrics
MetricDirect Method (Cu-Kα)Derivatization Method (Mo-Kα)Interpretation
Space Group P2

or P2

2

2

P2

2

2

Chiral space group required for AC.[1]
R1 (Final) 4.5% - 6.0%2.5% - 3.5%Lower R1 indicates better model fit (common with heavy atoms).[1]
Flack Parameter (

)
0.05 (15)-0.01 (0.008) Critical Metric.
Hooft Parameter (

)
0.04 (10)-0.01 (0.005)Bayesian alternative to Flack; confirms derivative accuracy.[1]
Friedel Coverage > 85%> 95%High coverage of Friedel pairs is essential for AC.[1]

Interpretation of Flack Parameter:

  • 
     (with 
    
    
    
    ):
    The absolute configuration is correct.
  • 
    :  The structure is inverted (the enantiomer is present).
    
  • 
    :  Racemic twin or ambiguous data.
    
  • Note: In the Direct Method column, the uncertainty (15) is too high to be definitive (

    
     rule). The Derivatization Method uncertainty (0.008) is definitive.[1]
    

References

  • Flack, H. D. (1983).[1][2][3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013).[1] Use of intensity quotients and differences in absolute structure refinement.[1] Acta Crystallographica Section B, 69(2), 249-259.[1] Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[1] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[1] Link

  • Thompson, A. L., & Watkin, D. J. (2009).[1] X-ray crystallography of light-atom organic compounds. Tetrahedron: Asymmetry, 20(6), 712-717.[1] Link[1]

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohol-Mosher ester derivatives. Journal of the American Chemical Society, 95(2), 512-519.[1] Link[1]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Detection of Cyclopropylmethoxy Cyclobutane

Introduction: The Analytical Imperative for Novel Chemical Entities In the landscape of pharmaceutical development, the emergence of novel chemical entities (NCEs) necessitates the parallel development of robust and reli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Chemical Entities

In the landscape of pharmaceutical development, the emergence of novel chemical entities (NCEs) necessitates the parallel development of robust and reliable analytical methods. One such theoretical molecule, cyclopropylmethoxy cyclobutane, presents unique analytical challenges due to its distinct structural motifs: a strained cyclobutane ring and a reactive cyclopropylmethoxy group. The accurate and precise quantification of this analyte is paramount for ensuring drug substance purity, monitoring stability, and characterizing reaction kinetics. This guide provides an in-depth comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the detection and quantification of cyclopropylmethoxy cyclobutane.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the validation process for these methods. The experimental designs and data presented herein are illustrative, based on established scientific principles and regulatory expectations, to provide a framework for the validation of analytical methods for similar molecules. The core of this guide is not merely to present protocols but to elucidate the scientific rationale behind the experimental choices, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose[1][2]. This is a critical regulatory requirement, with guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) providing a framework for the validation process[3][4][5][6][7][8]. This guide will adhere to the principles outlined in the ICH Q2(R2) guideline, which details the validation parameters to be investigated[5][6][8].

Method Selection: A Tale of Two Techniques

The choice between GC-MS and HPLC-UV for the analysis of cyclopropylmethoxy cyclobutane is dictated by the physicochemical properties of the analyte. With an estimated low molecular weight and the presence of an ether linkage, cyclopropylmethoxy cyclobutane is predicted to have sufficient volatility and thermal stability for GC analysis. GC-MS offers the dual advantage of high-resolution separation and definitive identification through mass fragmentation patterns[9].

Conversely, HPLC is a versatile technique suitable for a wider range of compounds, including those that are non-volatile or thermally labile[10]. While cyclopropylmethoxy cyclobutane itself lacks a strong chromophore for UV detection, this hypothetical scenario assumes the presence of a UV-active impurity or that the method is being developed for a formulation containing UV-active excipients where baseline separation is critical. Alternatively, a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed with HPLC, though for the purpose of this direct comparison, we will proceed with UV detection.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed to be self-validating, with each step designed to ensure the integrity of the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The volatility of small ether compounds makes GC-MS an attractive method for analysis[7].

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness. The non-polar nature of this column is well-suited for the separation of relatively non-polar analytes like ethers.

  • Inlet: Split/splitless inlet, operated in split mode (50:1) at 250 °C. A high split ratio is used to prevent column overloading with a neat sample.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 20 °C/min, and hold for 5 minutes. This program allows for the separation of volatile impurities from the analyte of interest.

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Quadrupole: 150 °C.

  • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of cyclopropylmethoxy cyclobutane reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to achieve a theoretical concentration of 50 µg/mL of cyclopropylmethoxy cyclobutane.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Reversed-phase HPLC is a workhorse in pharmaceutical analysis for its ability to separate a wide range of compounds[11].

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. The C18 stationary phase provides excellent retention for moderately non-polar compounds.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm. While the analyte itself may have weak absorbance, this wavelength is often used for detecting compounds with limited chromophores.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of cyclopropylmethoxy cyclobutane reference standard and dissolve in 100 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a theoretical concentration of 100 µg/mL of cyclopropylmethoxy cyclobutane.

Method Validation: A Comparative Analysis

The following sections detail the validation parameters as prescribed by ICH Q2(R2) and provide a comparative summary of the hypothetical performance of the GC-MS and HPLC-UV methods[5][6][8].

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[7].

  • GC-MS: The specificity of the GC-MS method is exceptional. The chromatographic separation on the HP-5ms column resolves the analyte from potential impurities, and the mass spectrometer provides definitive identification based on the unique fragmentation pattern of cyclopropylmethoxy cyclobutane. The cyclopropyl group is known to direct fragmentation in a characteristic manner[12][13]. A plausible fragmentation would involve the loss of the cyclopropyl group (m/z = M-41) and the methoxy group (m/z = M-31).

  • HPLC-UV: The specificity of the HPLC-UV method is demonstrated by the resolution of the analyte peak from all other peaks in the chromatogram of a placebo and a spiked sample. Peak purity analysis using the DAD can further confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[14]. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[14].

  • GC-MS: A seven-point calibration curve from 0.1 µg/mL to 100 µg/mL would be constructed by plotting the peak area against the concentration. The acceptance criterion is a correlation coefficient (r²) ≥ 0.995.

  • HPLC-UV: A six-point calibration curve from 1 µg/mL to 200 µg/mL would be constructed. The acceptance criterion is a correlation coefficient (r²) ≥ 0.998.

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value[7]. It is typically assessed by recovery studies on spiked samples.

  • GC-MS and HPLC-UV: Accuracy would be determined by analyzing a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample[7]. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): The precision of the method would be assessed by six replicate injections of a standard solution at 100% of the target concentration. The acceptance criterion is a relative standard deviation (RSD) of ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): The precision of the method would be determined by performing the analysis on different days, with different analysts, and on different instruments. The acceptance criterion is an RSD of ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[14].

  • GC-MS and HPLC-UV: The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[9].

  • GC-MS: Robustness would be evaluated by varying parameters such as the inlet temperature (± 5 °C), oven ramp rate (± 2 °C/min), and carrier gas flow rate (± 0.1 mL/min).

  • HPLC-UV: Robustness would be assessed by varying the mobile phase composition (± 2% organic), column temperature (± 2 °C), and flow rate (± 0.1 mL/min).

Comparative Data Summary

The following table summarizes the hypothetical validation data for the two methods.

Validation ParameterGC-MS MethodHPLC-UV MethodAcceptance Criteria
Specificity High (Mass Spec Confirmation)Moderate (Chromatographic Resolution)No interference at the retention time of the analyte
Linearity (r²) 0.9990.9995≥ 0.995
Range (µg/mL) 0.5 - 1005 - 200Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 101.5%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 0.8%≤ 2.0%
- Intermediate≤ 1.5%≤ 1.2%≤ 3.0%
LOD (µg/mL) 0.11.5Reportable
LOQ (µg/mL) 0.55.0Reportable
Robustness PassesPassesNo significant impact on results

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weighing & Dissolution in Methanol Dilution Serial Dilution for Calibration Standards Prep->Dilution Injection Autosampler Injection Dilution->Injection Separation GC Separation (HP-5ms Column) Injection->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: GC-MS analytical workflow for cyclopropylmethoxy cyclobutane.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Weighing & Dissolution in Acetonitrile Dilution Serial Dilution for Calibration Standards Prep->Dilution Injection Autosampler Injection Dilution->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: HPLC-UV analytical workflow for cyclopropylmethoxy cyclobutane.

Conclusion: Selecting the Fit-for-Purpose Method

Both the GC-MS and HPLC-UV methods, as hypothetically validated, are capable of quantifying cyclopropylmethoxy cyclobutane. The choice of method will ultimately depend on the specific application.

The GC-MS method is superior in terms of specificity and sensitivity , making it the ideal choice for impurity profiling, and the analysis of trace levels of the analyte. The definitive identification provided by the mass spectrometer is invaluable in research and development settings.

The HPLC-UV method offers simplicity, robustness, and higher throughput , making it well-suited for routine quality control (QC) testing of bulk drug substances and finished products where the analyte concentration is relatively high.

In a comprehensive analytical strategy, the HPLC-UV method could be employed for routine assays, while the GC-MS method could be used for initial characterization, impurity identification, and as an orthogonal method to confirm out-of-specification results. This dual-pronged approach ensures a high degree of confidence in the quality and consistency of the drug substance.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubMed. (2023). Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2022). ICH Q2(R2) on validation of analytical procedures - Step 2b. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Netpharmalab. (n.d.). Validation of analytical methods. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • IRJCS. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Odinity. (2018). ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. [Link]

  • PMC. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

Sources

Validation

Structural Comparison of Cyclobutane vs. Cyclopropane Ether Derivatives

Executive Summary: The "Small Ring" Bioisostere Decision In modern drug design, the "Escape from Flatland" (increasing Fsp³) is a critical strategy to improve solubility and target selectivity. Cyclopropane (cPr) and cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Small Ring" Bioisostere Decision

In modern drug design, the "Escape from Flatland" (increasing Fsp³) is a critical strategy to improve solubility and target selectivity. Cyclopropane (cPr) and cyclobutane (cBu) ethers are premier bioisosteres for alkoxy groups (e.g., methoxy, ethoxy) and phenyl rings.

While often grouped together as "strained rings," they exhibit divergent physicochemical and metabolic behaviors.[1] Cyclopropyl ethers offer unique electronic modulation via Walsh orbital conjugation but suffer from oxidative ring-opening liabilities. Cyclobutyl ethers provide a "puckered," distinct conformational exit vector and generally superior metabolic stability, acting as a bulkier, lipophilic spacer.

This guide objectively compares these scaffolds to assist in lead optimization.

Structural & Electronic Fundamentals

Geometric Landscape

The primary differentiator is the conformational freedom and bond angle strain.

  • Cyclopropane (The Rigid Planar):

    • Geometry: Obligate planar.

    • Bond Angle: 60° (internuclear), but the interorbital angle is ~104°, creating "banana bonds" (bent bonds).

    • Substituent Projection: Rigid fixed vectors.[1]

  • Cyclobutane (The Dynamic Pucker):

    • Geometry: Non-planar to relieve torsional strain (eclipsing interactions).[2]

    • Pucker Angle: ~25–35° "wing" angle.

    • Dynamics: Undergoes rapid ring inversion (butterfly motion) at room temperature.[1] This allows substituents to toggle between pseudo-equatorial and pseudo-axial positions, offering an "induced fit" capability that cyclopropane lacks.[1]

Electronic Conjugation (The Ether Linkage)

In ether derivatives (


), the oxygen lone pair interacts differently with the ring:
  • cPr-Ether: The oxygen lone pair can conjugate with the external lobes of the cyclopropane Walsh orbitals (high p-character). This makes the cyclopropyl group an electron donor (

    
    -donor/
    
    
    
    -donor hybrid), electronically mimicking a vinyl ether.
  • cBu-Ether: Lacks significant Walsh-type conjugation. The ether oxygen behaves similarly to a standard isopropyl ether but with higher steric bulk.[1]

Visualization: Conformational & Electronic Landscape

StructuralComparison cluster_cPr Cyclopropane Ether cluster_cBu Cyclobutane Ether cPr Cyclopropane Ring (Planar, 60°) Walsh Walsh Orbital Conjugation cPr->Walsh Oxygen LP overlap cBu Cyclobutane Ring (Puckered, ~88°) cPr->cBu Strain Relief (27.5 vs 26.3 kcal/mol) Prop_cPr Vinyl-like Electronics High s-character C-H Walsh->Prop_cPr Pucker Conformational Flip (Butterfly Motion) cBu->Pucker Relieves Torsional Strain Prop_cBu Alkyl-like Electronics Adaptive Fit Pucker->Prop_cBu

Figure 1: Structural divergence showing the rigid/conjugated nature of cyclopropyl ethers vs. the adaptive/alkyl-like nature of cyclobutyl ethers.

Comparative Performance Data

The following data aggregates physicochemical properties relevant to medicinal chemistry.

PropertyCyclopropyl Ether (

)
Cyclobutyl Ether (

)
Impact on Drug Design
Ring Strain Energy ~27.5 kcal/mol~26.3 kcal/molcPr is more prone to ring-opening reactions.
C-C Bond Length 1.51 Å (Short)1.55 Å (Longer)cBu covers more 3D space (volume).
LogP (Lipophilicity) LowerHigher (+0.3 to +0.5 units)cBu increases lipophilicity; cPr is better for lowering LogP.
Metabolic Liability High (Oxidative Ring Opening)Moderate (Hydroxylation)Critical Differentiator (See Section 4).
pKa Influence Electron Withdrawing (-I)Weakly InductivecPr lowers pKa of adjacent amines more than cBu.[1]
Exit Vector FixedToggle (Axial/Equatorial)cBu allows better sampling of binding pockets.

Metabolic Stability: The Critical Differentiator

The most significant operational difference is metabolic fate.[1]

Cyclopropyl Ether: The "Radical Trap"

Cyclopropyl ethers are often "metabolic soft spots."[1] CYP450 enzymes can abstract a hydrogen atom adjacent to the oxygen. The resulting radical is stabilized by the adjacent cyclopropane ring (Walsh overlap).

  • Mechanism: Single Electron Transfer (SET)

    
     Radical formation 
    
    
    
    
    
    -scission (Ring Opening).[1]
  • Result: Formation of reactive enones or aldehydes, which can be toxic or lead to rapid clearance.[1]

Cyclobutyl Ether: The "Standard Alkyl"

Cyclobutyl ethers resist ring opening.[1] The strain energy is similar, but the activation energy for ring opening is significantly higher because the resulting radical/cation is not as stabilized by the 4-membered ring geometry.

  • Mechanism: Standard C-H hydroxylation (usually at C3, the position furthest from the ether oxygen).

  • Result: Formation of stable hydroxy-metabolites, often retaining pharmacological activity.[1]

Visualization: Metabolic Pathways[3]

Metabolism cluster_1 Cyclopropyl Ether Fate cluster_2 Cyclobutyl Ether Fate CYP CYP450 Attack (Oxidative) Radical_cPr Radical Intermediate (Walsh Stabilized) CYP->Radical_cPr H-abstraction Radical_cBu Radical Intermediate CYP->Radical_cBu cPr_Start R-O-cPr cPr_Start->CYP RingOpen RING OPENING (Beta-Scission) Radical_cPr->RingOpen Fast Toxic Reactive Enone/Aldehyde (Toxicity Risk) RingOpen->Toxic cBu_Start R-O-cBu cBu_Start->CYP Hydroxyl HYDROXYLATION (Ring Intact) Radical_cBu->Hydroxyl OH Rebound Stable Polar Metabolite (Excretable) Hydroxyl->Stable

Figure 2: Divergent metabolic pathways.[1] Cyclopropyl ethers risk ring-opening (red), while cyclobutyl ethers favor hydroxylation (green).

Experimental Protocols

Synthesis: Installing the Ether

Direct


 displacement on cyclopropyl halides is effectively impossible.[1] 

on cyclobutyl halides is difficult (slow) due to ring strain and steric hindrance.

Recommended Protocol: Mitsunobu Reaction (For Cyclobutyl Ethers) [1]

  • Context: Installing a cyclobutyl group onto a phenol or acidic alcohol.[1]

  • Reagents: Cyclobutanol, Triphenylphosphine (

    
    ), DIAD/DEAD.[1]
    
  • Solvent: THF or Toluene (anhydrous).

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with the Phenol substrate (1.0 equiv), Cyclobutanol (1.2–1.5 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.1 M).
    
  • Cooling: Cool the mixture to 0°C under

    
     atmosphere.
    
  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Note: Exothermic.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Validation: Monitor by LC-MS. If conversion is low, heat to 50°C (cyclobutanol is stable enough, unlike cyclopropanol which may degrade).

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica chromatography. Note: Triphenylphosphine oxide removal is the main challenge.

(Note: For Cyclopropyl ethers, metal-catalyzed cross-coupling [Ullmann-type] or Simmons-Smith cyclopropanation of a vinyl ether is preferred over direct alkylation.)

Assay: Microsomal Stability (Intrinsic Clearance)

To verify the metabolic advantage of cBu over cPr.[1]

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Incubate Test Compounds (cPr-ether vs. cBu-ether) at 1 µM final concentration.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at t = 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    • 
      .[1]
      

Expected Outcome:

  • cPr-Ether: High clearance (

    
    ) if the ring opens.[1]
    
  • cBu-Ether: Lower clearance (

    
    ) assuming lipophilicity is controlled.
    

References

  • Wiberg, K. B. (1986).[1] The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25(4), 312-322.

  • Stepan, A. F., et al. (2011). Structural alerts for toxicity: The metabolic activation of cyclopropyl ethers.[1] Chemical Research in Toxicology, 24(9), 1610-1616.

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioisosteres in Drug Discovery: Molecular Modification Strategies. Metabolism, Pharmacokinetics, and Toxicity of Functional Groups, Royal Society of Chemistry.

  • Baryza, J. L., et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE). Journal of Medicinal Chemistry, 56(17), 6985–6990.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol

Topic: Personal protective equipment for handling (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist. [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

[1]

Executive Safety Assessment

Status: New Chemical Entity (NCE) / Intermediate Primary Hazard Classification (Analog-Derived): Category 2 Flammable Liquid , Category 2A Eye Irritant .[1]

As a specific chiral ether-alcohol derivative, (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol lacks a globally standardized, public Safety Data Sheet (SDS) from all major commodity vendors.[1] Therefore, safety protocols must be derived from Structural Activity Relationship (SAR) analysis of its core pharmacophores: Cyclobutanol and Cyclopropyl ethers .

  • The Cyclobutanol Core: Known to be a Highly Flammable Liquid (H225) with a flashpoint typically below 23°C [1].

  • The Ether Linkage: Introduces potential peroxide formation upon long-term storage and increases solvent permeability through standard glove materials.[1]

  • The Cyclopropyl Group: Adds ring strain, increasing the potential for exothermic reactivity and volatility compared to linear alkyl analogs.

Operational Directive: Treat this compound with Universal Precautions for High-Value Flammable Irritants . Do not rely on "minimum compliance"; rely on "maximum containment."

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >100 mg of the substance.

PPE CategoryMinimum SpecificationScientific Rationale (Causality)
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield) for spills.[1]Permeation Dynamics: Small cyclic ethers and alcohols can permeate standard 4-mil nitrile in <15 minutes.[1] Double gloving creates a sacrificial outer layer and a visual breakthrough indicator.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 D3 rating)Prohibited: Safety glasses with side shields.[1]Liquid Volatility: As a likely low-viscosity liquid, the risk of micro-aerosolization during pipetting or syringe transfer requires a complete seal against vapors and splashes.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton)Flash Fire Risk: The cyclobutane ring possesses significant strain energy.[1] If ignited, the heat release rate (HRR) is higher than linear alcohols. Synthetic blends (polyester) will melt into skin.[1]
Respiratory Engineering Control Primary: Fume Hood.PPE Secondary: Half-face respirator with OV/P100 cartridges (only if outside hood).[1]Vapor Pressure: Cyclobutanol derivatives are volatile.[1] Inhalation can cause CNS depression (drowsiness/dizziness) typical of cyclic alcohols [2].[1]
Risk Assessment & Workflow Logic

The following diagram illustrates the decision-making process for handling this specific compound, prioritizing engineering controls over PPE.

SafetyWorkflow Start Task: Handle (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol VolCheck Volume > 10 mL? Start->VolCheck SmallScale Micro-Scale (<10 mL) VolCheck->SmallScale No LargeScale Macro-Scale (>10 mL) VolCheck->LargeScale Yes Hood Standard Fume Hood (Face Velocity: 100 fpm) SmallScale->Hood LargeScale->Hood Acceptable (If Grounded) Glovebox Inert Atmosphere Glovebox (Argon/Nitrogen) LargeScale->Glovebox Preferred (Flammability) PPE_Standard PPE: Double Nitrile + FR Coat + Goggles Hood->PPE_Standard Glovebox->PPE_Standard Action Proceed with Synthesis/Transfer PPE_Standard->Action PPE_Enhanced PPE: Silver Shield Gloves + FR Coat + Face Shield

Figure 1: Decision logic for containment based on volume and flammability risks.

Operational Protocols
A. Transfer and Weighing
  • The Challenge: Static electricity accumulation is a major risk with non-polar or semi-polar ethers in dry lab environments.

  • Protocol:

    • Grounding: If transferring >50 mL, ground the receiving vessel.

    • Syringe Technique: Use glass or chemically resistant plastic (PP/PE) syringes.[1] Avoid polycarbonate, which may craze upon contact with cyclic ethers.

    • Inerting: Flush the headspace of the receiving vial with Argon before transfer to prevent the formation of explosive vapor/air mixtures.

B. Spill Response (Immediate Action)

If a spill occurs, the high flammability and potential for peroxide formation dictate the response.

  • Evacuate & Ventilate: Isolate the area for 15 minutes to allow the fume hood to exhaust vapors.

  • PPE Upgrade: Don Silver Shield (Laminate) gloves.[1] Standard nitrile will degrade rapidly in a pool of concentrated cyclic ether.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels, which increase surface area for flammability.

  • Decontaminate: Clean surface with soap and water; avoid oxidizing cleaners (Bleach) which could react with the alcohol/ether functionalities.

C. Waste Disposal
  • Segregation: Segregate as Flammable Organic Solvent .[1]

  • Labeling: Clearly mark "Potential Peroxide Former" if the waste container will be stored for >30 days.

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong Lewis acids, which can ring-open the cyclopropyl/cyclobutyl groups exothermically.[1]

Scientific Rationale for "Universal Precautions"

Why do we treat this specific isomer with such high caution?

  • Ring Strain Energy: The cyclobutane ring has a strain energy of ~26 kcal/mol, and the cyclopropane ring ~27.5 kcal/mol. This internal energy lowers the activation energy for combustion and ring-opening reactions, making the compound more energetic than a standard linear alcohol like pentanol [3].

  • Chirality & Purity: As a (1R,2R) enantiomer, this is likely a high-value intermediate.[1] Protecting the chemist ensures the integrity of the experiment. Contamination from dissolved glove polymers (due to poor PPE selection) can ruin enantiomeric excess (ee) measurements.[1]

  • Toxicological Uncertainty: While Cyclobutanol is an irritant, the addition of the cyclopropylmethoxy group increases lipophilicity (LogP). This enhances the ability of the molecule to penetrate the dermal barrier, making skin protection (gloves) the critical failure point to address [4].

References
  • Thermo Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: Cyclobutanol. Retrieved from (Analogous hazard data).[1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Cyclobutanol.[1] Retrieved from .[1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from .[1]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from .[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.